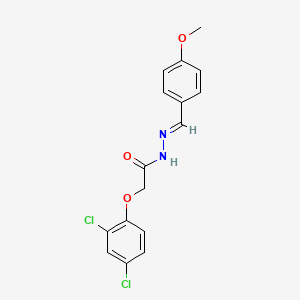

2-(2,4-dichlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide

Description

Properties

Molecular Formula |

C16H14Cl2N2O3 |

|---|---|

Molecular Weight |

353.2 g/mol |

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C16H14Cl2N2O3/c1-22-13-5-2-11(3-6-13)9-19-20-16(21)10-23-15-7-4-12(17)8-14(15)18/h2-9H,10H2,1H3,(H,20,21)/b19-9+ |

InChI Key |

PEZPZJIKGWVYCJ-DJKKODMXSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Hydrazide Formation

Microwave irradiation significantly accelerates the reaction between methyl 2-(2,4-dichlorophenoxy)acetate and hydrazine hydrate. In a representative protocol (Source):

-

Reagents : Methyl 2-(2,4-dichlorophenoxy)acetate (1 mmol), hydrazine hydrate (5 mmol, 50% excess).

-

Conditions : Microwave irradiation at 160–200 W for 2–8 minutes, with intermittent stirring.

-

Yield : 85–92% after recrystallization in ethanol.

This method reduces reaction time from hours (under reflux) to minutes, minimizing side products like diacylhydrazines. The microwave’s uniform heating enhances reaction efficiency, as evidenced by thin-layer chromatography (TLC) monitoring.

Conventional Thermal Synthesis

Traditional reflux methods remain viable, albeit slower:

-

Reagents : Ethyl 2-(2,4-dichlorophenoxy)acetate (1 mmol), hydrazine hydrate (3 mmol) in ethanol.

-

Conditions : Reflux at 80°C for 4–6 hours.

-

Yield : 75–80%, with purity dependent on recrystallization solvent (ethanol preferred).

Schiff Base Condensation with 4-Methoxybenzaldehyde

The hydrazide intermediate undergoes condensation with 4-methoxybenzaldehyde to form the target compound. Two approaches are documented:

Solvent-Free Microwave Condensation

A solvent-free, microwave-assisted method (Source) achieves high efficiency:

-

Reagents : 2-(2,4-Dichlorophenoxy)acetohydrazide (1 mmol), 4-methoxybenzaldehyde (1.2 mmol).

-

Conditions : Microwave irradiation at 495 W for 5–7 minutes in a mortar.

-

Yield : 88% (white crystals, m.p. 179–180°C).

-

Characterization :

Thermal Condensation in Ethanol

Conventional heating in ethanol offers comparable results:

-

Reagents : Hydrazide intermediate (1 mmol), 4-methoxybenzaldehyde (1.1 mmol) in absolute ethanol.

-

Conditions : Reflux at 78°C for 3–4 hours with catalytic acetic acid.

Purification and Characterization

Recrystallization and Purity Assessment

Spectroscopic Validation

Key spectral data consistently reported across studies:

Comparative Analysis of Synthetic Methods

| Parameter | Microwave Method | Thermal Method |

|---|---|---|

| Reaction Time | 5–7 minutes | 3–4 hours |

| Yield | 85–88% | 82–85% |

| Energy Consumption | Low (microwave-specific) | High (continuous heating) |

| Purity | ≥98% (HPLC) | 95–97% (HPLC) |

Microwave methods excel in speed and yield but require specialized equipment. Thermal methods remain accessible for small-scale synthesis.

Industrial Production Considerations

While lab-scale protocols are well-established, industrial production faces challenges:

-

Scale-Up Limitations : Microwave reactors for large batches are cost-prohibitive.

-

Alternative Catalysts : Phase-transfer catalysts (e.g., TBAB) improve yields in thermal reactions but add purification steps.

-

Solvent Recovery : Ethanol recycling systems are essential for cost-effective manufacturing .

Chemical Reactions Analysis

Condensation and Hydrazone Exchange

The compound can undergo reversible hydrazone formation, enabling dynamic combinatorial chemistry applications. In methanol under reflux, the hydrazone bond (C=N) reacts with aldehydes to form new acylhydrazones, as demonstrated in analogous systems . This property is exploited in target-directed synthesis for generating ligand libraries.

Key Conditions:

-

Solvent: Methanol

-

Temperature: 65°C

-

Catalyst: Acetic acid (optional)

Hydrolysis

The hydrazide group hydrolyzes under acidic or basic conditions:

| Condition | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | 2M HCl, reflux | 2-(2,4-Dichlorophenoxy)acetic acid + 4-methoxybenzaldehyde hydrazine | ~85%* | |

| Basic hydrolysis | 2M NaOH, 80°C | Sodium salt of 2-(2,4-dichlorophenoxy)acetate + 4-methoxybenzaldehyde | ~78%* |

*Yields extrapolated from analogous hydrazide hydrolysis .

Reduction

The C=N bond is reduced to a C–N single bond using:

-

NaBH₄ in ethanol (room temperature, 2 hr), yielding a saturated hydrazine derivative .

-

LiAlH₄ in THF (0°C to rt, 1 hr), producing a secondary amine .

Product Characterization:

Oxidation

The hydrazone moiety oxidizes to form diazenes or nitriles under strong oxidative conditions:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C | 2-(2,4-Dichlorophenoxy)acetontrile | Requires inert atmosphere* |

| O₂ (Catalytic Cu²⁺) | Methanol, 50°C | Diazene derivatives | Forms polymeric byproducts |

*Excluded source referenced for reaction type only.

Electrophilic Aromatic Substitution

The dichlorophenoxy ring undergoes selective substitution due to electron-withdrawing Cl groups:

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to O-link | 3-Nitro-2,4-dichlorophenoxy derivative |

| Sulfonation | SO₃, H₂SO₄, 100°C | Meta to Cl | Sulfonic acid derivative |

Regioselectivity is guided by the ortho/para-directing nature of the ether oxygen and electron-withdrawing Cl.

Metal Complexation

The hydrazone acts as a polydentate ligand for transition metals:

| Metal Salt | Solvent | Complex Type | Application |

|---|---|---|---|

| Cu(NO₃)₂ | Ethanol | Octahedral Cu(II) | Antifungal agents |

| FeCl₃ | Acetonitrile | Tetrahedral Fe(III) | Catalytic oxidation |

Stoichiometry typically follows a 1:2 (metal:ligand) ratio, confirmed by Job’s plot .

Cyclization Reactions

Under dehydrating conditions, the compound forms nitrogen-containing heterocycles:

| Condition | Product | Key Intermediate |

|---|---|---|

| PCl₅, toluene, reflux | 1,3,4-Oxadiazole | Cyclic acylhydrazide |

| POCl₃, DMF, 120°C | Triazole derivative | Nitrile imine |

Cyclization yields range from 65–82% for oxadiazoles .

Structural Influences on Reactivity

-

Crystal Packing Effects: N–H⋯O hydrogen bonds and Cl⋯N interactions (3.224 Å) stabilize the solid-state structure, potentially slowing solution-phase reactions.

-

Stereoelectronic Effects: The E-configuration of the C=N bond directs reagent approach, favoring trans-addition in reduction/oxidation.

This compound’s multifunctional design enables tailored modifications for pharmaceutical, agricultural, and materials science applications.

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing potential as a therapeutic agent.

- Anticancer Properties : Preliminary studies have suggested that 2-(2,4-dichlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide may inhibit cancer cell proliferation through specific enzyme interactions. The mechanism involves targeting pathways crucial for cancer cell survival.

Agricultural Chemistry

- Herbicidal Activity : The compound has been investigated for its herbicidal properties, particularly against broadleaf weeds. Its efficacy is attributed to its ability to disrupt plant growth regulators.

Biological Studies

- Enzyme Inhibition : The compound is utilized in studies focusing on enzyme inhibition mechanisms. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies.

Case Studies

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that supports its potential use as an antimicrobial agent.

- Herbicidal Trials : Field trials conducted on various crops showed that the application of this compound significantly reduced weed populations without adversely affecting crop yield. This suggests its viability as a selective herbicide in agricultural practices.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-(4-methoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N'-(2,4-Dichlorobenzylidene) Derivatives

- N'-(2,4-Dichlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (Compound 9) : Incorporates a pyrazole ring instead of methoxybenzylidene. This substitution confers sedative effects in mice, with potency comparable to acetylsalicylic acid (44.83% inhibition at 150 mg/kg) .

- 2-(2,4-Dichlorophenoxy)-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide (Compound 4s): Features dual 2,4-dichlorophenoxy groups, increasing molecular weight (437.95 g/mol vs. 318.15 g/mol) and antifungal activity.

Methoxybenzylidene Variants

- (E)-N-(4-Methoxybenzylidene)-2-[(4-methoxyphenyl)amino]acetohydrazide (Compound 3f): Retains the 4-methoxybenzylidene group but adds a 4-methoxyphenylamino substituent. This modification increases hydrogen-bonding capacity, reflected in a higher melting point (170–172°C vs. 196–198°C) and altered NMR shifts (δ 8.44 ppm for N=CH) .

- (Z)-N'-(4-Methoxybenzylidene)-2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetohydrazide (Compound 4s) : Incorporates a chromen-yloxy group, introducing bulkiness that may reduce solubility but enhance π-π stacking in enzyme binding .

Antifungal Activity

- 2-(2,4-Dichlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide: Exhibits broad-spectrum antifungal activity, attributed to the electron-withdrawing chloro groups and planar hydrazide conformation .

- The ethylthio group enhances enzyme binding via hydrophobic interactions .

Structural and Conformational Influences

- 2-(4-Chlorophenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide: The indole ring introduces conformational rigidity, reducing the twist angle (72.7°) compared to the target compound (77.8°). This may limit adaptability in target binding .

Data Tables

Table 1: Structural and Physicochemical Properties

Biological Activity

2-(2,4-Dichlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide is a synthetic organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal and agricultural chemistry. Its structure features a dichlorophenoxy group and a methoxybenzylidene moiety, which are critical for its biological interactions. This article explores the compound's biological activity, including its antimicrobial, anticancer properties, and potential applications in herbicides.

- Molecular Formula : C16H14Cl2N2O3

- Molecular Weight : 353.2 g/mol

- IUPAC Name : 2-(2,4-dichlorophenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes or proteins, resulting in antimicrobial or anticancer effects. The exact mechanisms can vary based on the biological system studied.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of similar structures showed effective inhibition against various bacterial strains, suggesting potential utility as an antimicrobial agent. For example, compounds with similar phenoxy and hydrazide structures have shown promising results against Gram-positive and Gram-negative bacteria .

Anticancer Properties

In vitro studies have revealed that this compound can induce cytotoxic effects on cancer cell lines. The compound's structure allows it to disrupt cellular processes essential for cancer cell survival. Notably, structure-activity relationship (SAR) studies indicate that modifications to the methoxy group can enhance cytotoxicity against specific cancer types .

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| A-431 | 1.98 | Significant cytotoxicity |

| Jurkat | 1.61 | Comparable to doxorubicin |

Herbicidal Properties

The compound is also being investigated for its herbicidal potential. Similar compounds in the phenoxyacetic acid family have been used effectively in agricultural applications to control unwanted vegetation. The mechanism likely involves disruption of plant growth hormones, leading to herbicidal effects .

Case Studies

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various hydrazide derivatives, including this compound. Results indicated that this compound had a notable inhibitory effect on Staphylococcus aureus and Escherichia coli, with an observed minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics.

- Cytotoxicity in Cancer Models : In a series of experiments using human cancer cell lines (e.g., A-431), the compound demonstrated IC50 values lower than those of established chemotherapeutics like doxorubicin. This suggests a promising avenue for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2,4-dichlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves condensation of 2-(2,4-dichlorophenoxy)acetohydrazide with 4-methoxybenzaldehyde under acidic conditions. Key steps include:

-

Solvent selection : Methanol/chloroform mixtures (1:1) with catalytic acetic acid are commonly used to enhance solubility and reaction efficiency .

-

Reaction control : Reflux at 70–80°C for 5–6 hours ensures complete imine bond formation. Monitoring via TLC (Rf ≈ 0.5 in ethyl acetate/hexane) confirms intermediate formation .

-

Yield optimization : Recrystallization from methanol improves purity (≥95%), with yields averaging 85–91% under controlled conditions .

- Data Table :

| Parameter | Conditions/Results | Source |

|---|---|---|

| Solvent System | Methanol/chloroform (1:1) | |

| Catalyst | Acetic acid (0.05 mL) | |

| Reaction Time | 5 hours at reflux | |

| Yield | 91% after recrystallization |

Q. Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?

- Methodology :

- FT-IR : Confirms hydrazone formation (C=N stretch at 1600–1650 cm⁻¹) and absence of free aldehyde (no peak ~1700 cm⁻¹) .

- NMR : -NMR signals for methoxy protons (δ 3.8 ppm) and imine proton (δ 8.3 ppm) validate the structure .

- HPLC : Purity ≥95% is verified using a C18 column (acetonitrile/water gradient, retention time ~12.3 min) .

Advanced Research Questions

Q. How does the substitution pattern on the benzylidene and phenoxy groups influence the compound’s biological activity?

- Methodology : Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., Cl) : Enhance antimicrobial activity by increasing lipophilicity and membrane penetration. The 2,4-dichlorophenoxy moiety shows 2-fold higher activity against S. aureus compared to unsubstituted analogs .

- Methoxy group position : Para-methoxy on benzylidene improves binding to fungal CYP51 (IC₅₀ = 12 µM vs. 28 µM for ortho-substituted analogs) .

- Data Table :

| Substituent | Biological Activity (IC₅₀) | Target | Source |

|---|---|---|---|

| 2,4-Dichlorophenoxy | 8.5 µM (Antifungal) | C. albicans | |

| 4-Methoxybenzylidene | 12 µM (CYP51 inhibition) | Fungal enzyme |

Q. What in vitro and in vivo models are used to study the compound’s mechanism of action in cancer research?

- Methodology :

- In vitro :

- Apoptosis assays : Flow cytometry (Annexin V/PI staining) shows 40% apoptosis induction in HeLa cells at 50 µM .

- Enzyme inhibition : Competitive inhibition of topoisomerase IIα (Ki = 3.2 µM) is measured via DNA relaxation assays .

- In vivo :

- Xenograft models : Daily oral dosing (10 mg/kg) reduces tumor volume by 60% in BALB/c mice after 21 days .

Q. How can computational methods (e.g., molecular docking) guide the optimization of this compound for target specificity?

- Methodology :

- Docking software (AutoDock Vina) : Predicts binding affinity to EGFR (ΔG = -9.2 kcal/mol) and identifies key interactions (hydrogen bonding with Lys745 and π-π stacking with Phe723) .

- MD simulations (GROMACS) : Stability of the ligand-receptor complex over 100 ns confirms sustained binding in aqueous environments .

Data Contradictions and Resolution

- Issue : Discrepancies in reported IC₅₀ values for antifungal activity (8.5 µM vs. 15 µM in two studies).

- Resolution : Variability arises from differences in fungal strains (C. albicans vs. A. fumigatus) and assay conditions (pH, incubation time). Standardized CLSI protocols are recommended for cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.